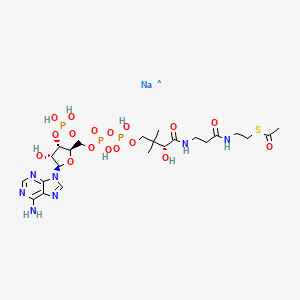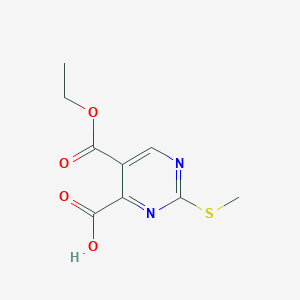
2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile is a chemical compound with the molecular formula C11H6BrN3O It is a derivative of nicotinonitrile, featuring a brominated pyridinyl group attached via an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile typically involves the reaction of 2-bromo-3-hydroxypyridine with nicotinonitrile under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether bond between the pyridinyl group and the nicotinonitrile moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridinyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts like palladium.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN3) or thiourea can be used in the presence of a base like sodium hydroxide (NaOH).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like triethylamine (Et3N) are employed.
Major Products Formed
Substitution Reactions: Products include azido derivatives or thiol-substituted compounds.
Oxidation and Reduction: Products vary depending on the specific reaction, such as oxidized or reduced forms of the original compound.
Coupling Reactions: Biaryl or heteroaryl compounds are typically formed.
Applications De Recherche Scientifique
2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated pyridinyl group can enhance binding affinity to target proteins, while the nicotinonitrile moiety can influence the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Bromo-pyridin-3-yloxy)-benzothiazole
- 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine
Comparison and Uniqueness
Compared to similar compounds, 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile offers unique properties due to the presence of the nicotinonitrile moiety. This moiety can enhance the compound’s solubility and reactivity, making it more versatile for various applications. Additionally, the specific arrangement of functional groups in this compound can lead to distinct biological activities and material properties.
Propriétés
Formule moléculaire |
C11H6BrN3O |
|---|---|
Poids moléculaire |
276.09 g/mol |
Nom IUPAC |
2-(2-bromopyridin-3-yl)oxypyridine-3-carbonitrile |
InChI |
InChI=1S/C11H6BrN3O/c12-10-9(4-2-5-14-10)16-11-8(7-13)3-1-6-15-11/h1-6H |
Clé InChI |
NTDYMJSTVVZFFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)OC2=C(N=CC=C2)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dibenzo[a,c]naphthacene](/img/structure/B13969222.png)



![3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile](/img/structure/B13969260.png)







![Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13969317.png)

